molecular formula C6H6ClF2NO B13708528 O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride

O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B13708528
M. Wt: 181.57 g/mol
InChI Key: CLWDITNXIGVYNI-UHFFFAOYSA-N
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Description

O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a benzyl group substituted with fluorine atoms at the 3- and 4-positions of the phenyl ring. The compound’s structure consists of an O-substituted hydroxylamine backbone (NH2-O-R), where R represents the 3,4-difluorophenyl group. This substitution pattern enhances its electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

O-(3,4-difluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H

InChI Key

CLWDITNXIGVYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound generally involves the following key steps:

  • Preparation of 3,4-difluorophenyl acrylic acid derivatives.
  • Esterification and cyclopropanation to form cyclopropane intermediates.
  • Conversion of these intermediates to amides, hydrazides, or azides.
  • Reduction and functional group transformations to yield the hydroxylamine derivative.
  • Formation of the hydrochloride salt to enhance stability and crystallinity.

This sequence is optimized for industrial applicability, focusing on stereochemical purity, safety, and environmental considerations.

Detailed Synthetic Steps and Conditions

Step Reaction Reagents/Conditions Notes/Outcomes
1 Synthesis of (E)-3-(3,4-difluorophenyl)acrylic acid (IIb) Condensation of 3,4-difluorobenzaldehyde with malonic acid in pyridine and piperidine Yields acid intermediate for further modification
2 Esterification to methyl ester (IIc) Methanol with sulfuric acid catalyst Produces white solid ester suitable for cyclopropanation
3 Cyclopropanation of ester (IIc) Trimethylsulfoxonium iodide and NaH or NaOH in DMSO Forms cyclopropane ring; enantiomeric enrichment possible by asymmetric methods
4 Hydrolysis to carboxylic acid (IV) Standard ester hydrolysis conditions Prepares acid for conversion to acid chloride or hydrazide
5 Conversion to acid chloride (lid) Thionyl chloride or oxalyl chloride in DMF Activates acid for amide/hydroxylamine formation
6 Reaction with N,O-dimethyl hydroxylamine hydrochloride Presence of pyridine Forms methoxy amide intermediate, precursor to hydroxylamine derivative
7 Formation of cyclopropanecarbohydrazide (V) Reaction of acid chloride with hydrazine hydrate Intermediate for further transformations
8 Reduction and functional group manipulation Use of CBS asymmetric reduction catalysts and borane complexes Critical for enantiomeric purity; challenges with catalyst stability and odor control noted
9 Formation of this compound Acidification with hydrochloric acid Produces stable crystalline hydrochloride salt, suitable for isolation and further use

Key Process Parameters and Optimization

  • Temperature Control: Many steps require strict temperature control, often below 10°C or around 25-40°C, to prevent side reactions and maintain catalyst stability.
  • Catalyst Use: CBS asymmetric reduction catalysts are employed to achieve enantiomeric excess, but their instability and need for in situ preparation complicate scale-up.
  • Reagent Selection: Borane-tetrahydrofuran is preferred over borane-dimethyl sulfide complexes to avoid malodorous and hazardous byproducts during reduction.
  • Work-up and Isolation: Extraction with solvents like butyronitrile and controlled concentration steps are used to avoid isolating unstable free base forms, enhancing safety.
  • Crystallization: The hydrochloride salt form is favored for its improved thermal stability and ease of handling, as demonstrated by X-ray diffraction characterization.

Comparative Analysis of Preparation Methods

Aspect Method from Patent CN104974017B (2014) Method from Patent EP2644590A1 (2012) Method from Patent WO2013144295A1 (2013)
Starting Material Compound VI (CBS asymmetric reduction) 3,4-Difluorobenzaldehyde derivatives Acid chloride intermediate with N,O-dimethyl hydroxylamine
Key Intermediate Cyclopropylamine derivatives Cyclopropanecarboxylic acid and hydrazide Methoxy amide and cyclopropanecarbohydrazide
Catalysts CBS asymmetric catalysts (in situ) Asymmetric cyclopropanation catalysts Pyridine base and hydrazine hydrate
Reduction Agent Borane-THF preferred over borane-DMS Not specified, focus on asymmetric cyclopropanation Not specified, focus on amide formation
Enantiomeric Excess (ee) ~81% for cyclopropylamine High ee via asymmetric cyclopropanation Chiral resolution with optically active acids (e.g., R-mandelic acid)
Isolation Hydrochloride salt crystallization Direct isolation of crystalline hydrochloride salt Crystalline hydrochloride salt, XRD characterized
Industrial Viability Moderate, catalyst instability and odor issues High, well-documented esterification and cyclopropanation High, environmentally friendly and non-explosive reagents

Summary Table of Preparation Method Highlights

Feature Description Impact on Synthesis
Starting Materials 3,4-Difluorobenzaldehyde, malonic acid, hydrazine hydrate Readily available, cost-effective
Key Intermediates Cyclopropanecarboxylic acid, hydrazide, methoxy amide Facilitate stereoselective synthesis
Catalysts CBS asymmetric catalysts (in situ), pyridine Enable enantiomeric control, require careful handling
Reducing Agents Borane-THF preferred Avoids malodorous byproducts, safer handling
Salt Formation Hydrochloride salt crystallization Enhances stability and isolation
Safety Considerations Avoid free base isolation, control temperature, solvent extraction Mitigates decomposition risks and exposure

Chemical Reactions Analysis

Types of Reactions

O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl compounds. These products have significant applications in different fields of chemistry and industry .

Mechanism of Action

The mechanism of action of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. It can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride with structurally related hydroxylamine derivatives, focusing on substituent effects, synthesis routes, and functional applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3,4-difluorophenyl C7H6F2NO·HCl (inferred) ~207.58 (calculated) Likely used in oxime preparation or as a bioactive intermediate; fluorine enhances stability
O-(4-Methoxybenzyl)hydroxylamine Hydrochloride (7a) 4-methoxybenzyl C8H11NO2·HCl 189.63 Synthesized via alkylation of N-hydroxyphtalimide; used in aldose reductase inhibitor studies
O-(4-Trifluoromethylbenzyl)hydroxylamine Hydrochloride (7b) 4-CF3-benzyl C8H7F3NO·HCl 233.60 Higher lipophilicity due to CF3 group; potential for enhanced membrane permeability
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride 2,3,4,5,6-pentafluorobenzyl C7H4F5NO·HCl 249.56 Used in water quality testing; high electron-withdrawing effects improve derivatization efficiency
3,4-Dichlorobenzyloxyamine Hydrochloride 3,4-dichlorobenzyl C7H7Cl2NO·HCl 228.5 Irritant classification; Cl substituents increase molecular weight and alter reactivity

Key Comparative Insights:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine substituents (e.g., in this compound) confer higher electronegativity and metabolic stability compared to chlorine analogs like 3,4-Dichlorobenzyloxyamine Hydrochloride. This makes fluorine-substituted derivatives more suitable for pharmaceutical applications .
  • Electron-Withdrawing Groups : The pentafluorobenzyl derivative exhibits stronger electron-withdrawing effects due to five fluorine atoms, enhancing its utility in analytical chemistry for detecting carbonyl compounds .

Synthesis Methods :

  • All compounds listed are synthesized via alkylation of N-hydroxyphtalimide with substituted benzyl halides, followed by deprotection with NH3/MeOH or hydrazine hydrate . The choice of substituents (e.g., methoxy, trifluoromethyl) dictates reaction conditions and yields.

Fluorine-substituted derivatives may offer improved pharmacokinetic profiles . Analytical Use: Pentafluorobenzyl derivatives are prioritized in gas chromatography and mass spectrometry due to their volatility and detectability .

Research Findings and Data Gaps

Key unresolved questions include:

  • Physicochemical Data : Exact melting point, solubility, and stability under varying conditions.
  • Biological Activity : Comparative efficacy in enzyme inhibition or cytotoxicity assays.
  • Safety Profile : Hazard classifications (e.g., irritant, corrosive) analogous to 3,4-Dichlorobenzyloxyamine Hydrochloride .

Further experimental work is required to fully characterize this compound and validate its advantages over existing derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride, and how can purity be validated?

  • Methodology: Synthesis typically involves reacting 3,4-difluorophenol derivatives with hydroxylamine hydrochloride under controlled conditions (e.g., inert atmosphere, room temperature). Purification via recrystallization from polar solvents like ethanol or water is common . Purity validation employs HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .

Q. How does the 3,4-difluorophenyl substitution influence the compound’s physicochemical properties?

  • Methodology: Fluorine atoms at the 3- and 4-positions enhance lipophilicity (logP) and electronic effects, increasing metabolic stability and bioavailability. Computational tools like DFT calculations can predict electronic distributions, while experimental techniques like X-ray crystallography resolve steric effects .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. IR spectroscopy identifies functional groups (e.g., hydroxylamine N-O stretch at ~930 cm⁻¹). Thermal stability is assessed via TGA/DSC under nitrogen .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodology: Enzymatic inhibition assays (e.g., Michaelis-Menten kinetics) evaluate competitive/non-competitive binding. For redox-active targets, cyclic voltammetry quantifies electron transfer potential. Molecular docking (AutoDock Vina) predicts binding poses using crystal structures from the PDB .

Q. What strategies mitigate instability of hydroxylamine derivatives in aqueous solutions?

  • Methodology: Stabilize via buffered solutions (pH 4–6) or lyophilization. Degradation pathways (e.g., hydrolysis) are monitored using LC-MS under accelerated conditions (40°C, 75% RH). Antioxidants like ascorbic acid may reduce oxidative decomposition .

Q. How do structural modifications (e.g., fluorination patterns) alter bioactivity compared to analogs?

  • Methodology: Compare IC₅₀ values in bioassays (e.g., antimicrobial or enzyme inhibition) against analogs like O-(2,5-Difluorophenyl)hydroxylamine Hydrochloride. SAR studies reveal that 3,4-difluoro substitution enhances target affinity due to optimized π-π stacking and H-bonding .

Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?

  • Methodology: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. Solvent effects are modeled using COSMO-RS. Kinetic studies (NMR time-course experiments) validate theoretical predictions .

Comparative and Mechanistic Studies

Q. How does this compound compare to non-fluorinated hydroxylamines in catalytic applications?

  • Methodology: Conduct catalytic cycles (e.g., oxidation of alcohols) under identical conditions. Fluorinated derivatives often show higher turnover numbers due to electron-withdrawing effects stabilizing transition states. GC-MS monitors reaction byproducts .

Q. What is the mechanism of toxicity, and how is it assessed in vitro?

  • Methodology: Cytotoxicity is evaluated via MTT assays in HepG2 or HEK293 cells. ROS generation is quantified using DCFH-DA probes. Metabolite identification (via LC-QTOF-MS) identifies toxic intermediates like nitroso derivatives .

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